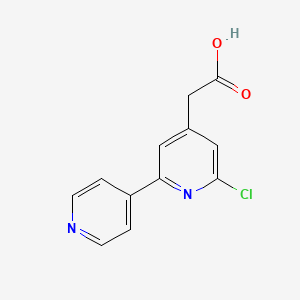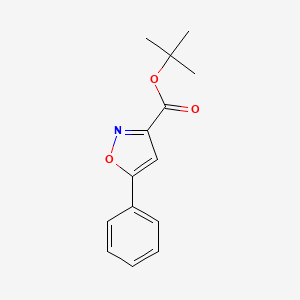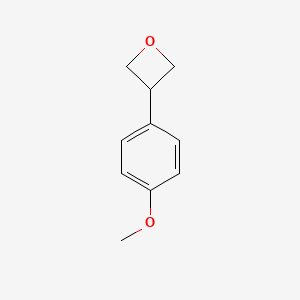
3-(4-Methoxyphenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)oxetane is a four-membered heterocyclic compound containing an oxetane ring with a methoxyphenyl group attached at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high polarity, low molecular weight, and non-planar features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(4-methoxyphenyl)-1,2-propanediol under acidic conditions . Another approach involves the Paternò–Büchi reaction, where a photochemical [2+2] cycloaddition of an aryl ketone with an alkene forms the oxetane ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Brønsted acids can enhance the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methoxyphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aryl ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)oxetane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain and polarity of the oxetane moiety facilitate its binding to specific enzymes or receptors, leading to biological activity. The methoxyphenyl group can further modulate its interaction with molecular targets, enhancing its efficacy .
Comparación Con Compuestos Similares
3-Phenyl-oxetane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
3-(4-Hydroxyphenyl)oxetane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
3-(4-Methylphenyl)oxetane: Contains a methyl group, which affects its polarity and reactivity.
Uniqueness: 3-(4-Methoxyphenyl)oxetane is unique due to its methoxy group, which enhances its polarity and potential for hydrogen bonding. This makes it a valuable compound in medicinal chemistry for the development of bioactive molecules .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)oxetane |
InChI |
InChI=1S/C10H12O2/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
BZGASHYFRUIKFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
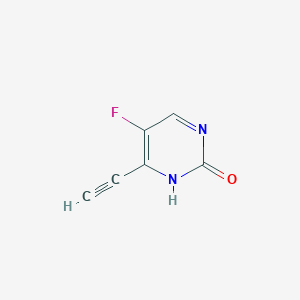
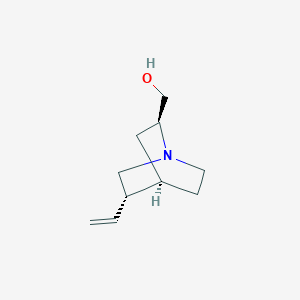
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
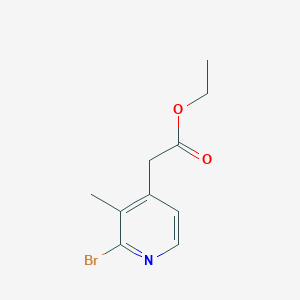
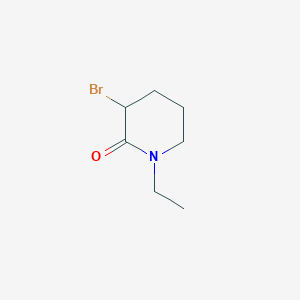
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
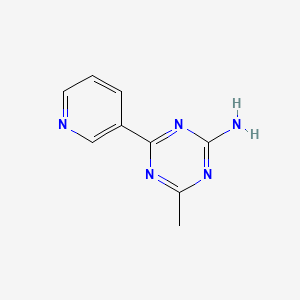
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
